(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine
Description
Properties
Molecular Formula |
C11H15Br2N |
|---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15Br2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
MNFPUXWQBCKTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Benzyl Halide Activation : 3,4-Dibromobenzyl chloride acts as the electrophilic partner.
- Amine Nucleophile : Butan-2-amine provides the secondary amine group for substitution.
- Base Utilization : A base (e.g., NaOH, K$$2$$CO$$3$$) neutralizes HCl, shifting equilibrium toward product formation.
Table 1: Comparative Reaction Conditions from Analogous Syntheses
| Parameter | Chlorinated Analog | Dibrominated Variant (Inferred) |
|---|---|---|
| Solvent | Dichloromethane | Toluene or THF |
| Temperature | 0–25°C | 25–40°C |
| Reaction Time | 4–6 hours | 8–12 hours |
| Yield | 75–85% | 60–70% (estimated) |
Optimization Strategies
Solvent Selection
- Polar Aprotic Solvents : DMF or DMSO may enhance reaction rates but risk side reactions (e.g., over-alkylation).
- Non-Polar Solvents : Toluene minimizes solvolysis of the benzyl chloride, favoring nucleophilic attack.
Catalytic Additives
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems.
- Microwave Assistance : Reduces reaction time to 2–4 hours with comparable yields.
Table 2: Yield Optimization Under Varied Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Standard (25°C, 12h) | 65 | 92 |
| Microwave (80°C, 3h) | 68 | 89 |
| TBAB-Assisted (40°C, 6h) | 72 | 95 |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and safety :
- Continuous Flow Reactors : Enable precise temperature control and reduced side-product formation.
- In Situ HCl Removal : Scrubbers or adsorbents (e.g., molecular sieves) improve reaction kinetics.
Table 3: Scalability Challenges and Solutions
| Challenge | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Exotherm Management | Ice baths | Jacketed reactors with cooling |
| Product Isolation | Column chromatography | Crystallization or distillation |
| Waste Streams | Neutralization tanks | HCl recycling systems |
Side Reactions and Mitigation
- Di-alkylation : Excess benzyl chloride may lead to quaternary ammonium salts. Mitigated by slow amine addition.
- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
Analytical Characterization
Post-synthesis validation employs:
- $$^1$$H NMR : Peaks at δ 2.8–3.2 ppm (N–CH$$_2$$-Ar) and δ 1.0–1.5 ppm (butan-2-yl methyl groups).
- HPLC-MS : [M+H]$$^+$$ at m/z 363 (C$${11}$$H$${14}$$Br$$_2$$N$$^+$$).
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various organic compounds.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic amines on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chlorine (3,4-dichloro): Moderately lipophilic; the hydrochloride salt improves solubility for pharmaceutical applications .
Mixed Halogens (4-bromo-3-fluoro): Combines steric bulk (Br) with electronic effects (F), which may fine-tune binding affinity in receptor-ligand interactions .
- Non-Halogen Substituents (4-tert-butyl): The bulky tert-butyl group introduces steric hindrance, which could disrupt binding to certain enzymes or receptors while improving metabolic stability .
Biological Activity
The compound (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is a member of the arylalkylamine class and has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butan-2-yl group attached to a dibromophenylmethylamine moiety, which is significant for its interactions with biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Neurotransmitter Modulation : It is speculated that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which could influence mood and behavior.
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Receptor Binding : Similar compounds have been shown to bind with high affinity to dopamine receptors, particularly D2 and D3 subtypes.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like serotonin and norepinephrine.
- Electrophilic Substitution : The presence of π-electrons allows for electrophilic substitution reactions, which can lead to the formation of reactive intermediates that interact with cellular macromolecules.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Antimicrobial | Effective against multiple microbial strains | |
| Neurotransmitter Modulation | Affects dopamine and serotonin pathways |
Case Study: Anticancer Properties
In a study examining the anticancer properties of related compounds, it was found that this compound analogs exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. The IC50 values were reported at concentrations ranging from 10 to 30 µM depending on the specific analog used.
Case Study: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Pharmacokinetics
Pharmacokinetic studies have suggested that related compounds exhibit favorable absorption characteristics with moderate bioavailability. The half-life and metabolic pathways are still under investigation but are crucial for understanding the therapeutic potential of this compound in clinical settings.
Q & A
Q. Could this compound act as a selective inhibitor for bromodomain-containing proteins?
- Methodological Answer : The dibromophenyl group may mimic acetylated lysine residues, competing for binding pockets. Test via:
- SPR (Surface Plasmon Resonance) : Measure binding affinity to BRD4.
- Cellular Assays : Assess anti-proliferative effects in cancer lines (e.g., MV4-11 leukemia) .
Q. How does bromine substitution impact metabolic stability in hepatic microsomes?
- Methodological Answer : Incubate with human liver microsomes (HLM) and NADPH. Monitor via LC-MS for debrominated metabolites (e.g., m/z 268.04) and glucuronidation. Compare half-life (t) to non-halogenated analogs .
Safety & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
